molecular formula C16H14FN5O3S B286753 methyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate

methyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate

Cat. No.: B286753
M. Wt: 375.4 g/mol
InChI Key: BADFKSYQVCSCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as a pyrazole-based compound and is synthesized using specific methods.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of a specific enzyme called AKT, which is involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate in lab experiments is its low toxicity profile. This compound has been shown to have minimal side effects, making it a promising candidate for further study. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of methyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate. One potential direction is to further study the mechanism of action of this compound to better understand how it inhibits cancer cell growth and reduces inflammation. Additionally, this compound could be studied further for its potential use as an anticancer or anti-inflammatory agent. Finally, the synthesis method of this compound could be optimized to make it easier to produce in large quantities, which could facilitate further study.

Synthesis Methods

The synthesis of methyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-fluorophenol with 2-chloropyrimidine, which results in the formation of 2-(2-fluorophenoxy)pyrimidine. The next step involves the reaction of 2-(2-fluorophenoxy)pyrimidine with methyl 3-mercapto-1H-pyrazole-4-carboxylate, which results in the formation of this compound.

Scientific Research Applications

Methyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.

Properties

Molecular Formula

C16H14FN5O3S

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 5-amino-1-[6-(2-fluorophenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxylate

InChI

InChI=1S/C16H14FN5O3S/c1-24-16(23)13-14(18)22(21-15(13)26-2)11-7-12(20-8-19-11)25-10-6-4-3-5-9(10)17/h3-8H,18H2,1-2H3

InChI Key

BADFKSYQVCSCTQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N(N=C1SC)C2=CC(=NC=N2)OC3=CC=CC=C3F)N

Canonical SMILES

COC(=O)C1=C(N(N=C1SC)C2=CC(=NC=N2)OC3=CC=CC=C3F)N

Origin of Product

United States

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